molecular formula C15H21FN2O3 B2360122 (R)-tert-Butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate CAS No. 1286207-81-5

(R)-tert-Butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate

Cat. No. B2360122
M. Wt: 296.342
InChI Key: PTVWLZVYWAVOET-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-tert-Butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate (also known as Fluoropyrrolidine) is a synthetic compound with a wide range of applications in scientific research. It has been studied for its potential use in drug development, biochemistry, and physiology due to its unique properties.

Scientific Research Applications

Synthesis and Structural Analysis

  • Influenza Neuraminidase Inhibitors : The compound has been utilized in the synthesis of potent inhibitors of influenza neuraminidase. The structure of these inhibitors, such as A-192558, is guided by the core structures of tert-butyl pyrrolidine carboxylate derivatives. These inhibitors show potent activity against neuraminidase and their interaction with the enzyme active site has been validated by X-ray crystallography (Wang et al., 2001).

Antimicrobial Activity

  • Antibacterial Agents : Chiral aminopyrrolidine substituents, like those derived from tert-butyl pyrrolidine carboxylate, have been shown to be crucial for maintaining good antimicrobial activity in the synthesis of fluoroquinolones and naphthyridones, which are potent antibacterial agents (Di Cesare et al., 1992).

Chemical Synthesis and Analysis

  • Enantioselective Synthesis : The compound has been used in the enantioselective synthesis of N-tert-butyl substituted pyrrolidines. These syntheses are important for creating chiral molecules with potential therapeutic applications, demonstrating the compound's versatility in organic synthesis (Chung et al., 2005).
  • X-Ray and DFT Analyses : It also plays a role in the synthesis of compounds characterized by X-ray crystallography and Density Functional Theory (DFT) analyses, indicating its importance in the study of molecular structures and interactions (Çolak et al., 2021).

Metabolic Studies

  • Cytochrome P450 Mediated Metabolism : In drug metabolism studies, derivatives of tert-butyl pyrrolidine carboxylate have been investigated for their metabolic pathways mediated by cytochrome P450 enzymes. This research provides insights into how such compounds are processed in the body (Prakash et al., 2008).

properties

IUPAC Name

tert-butyl (3R)-3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-7-6-11(9-18)20-13-5-4-10(17)8-12(13)16/h4-5,8,11H,6-7,9,17H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVWLZVYWAVOET-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate

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